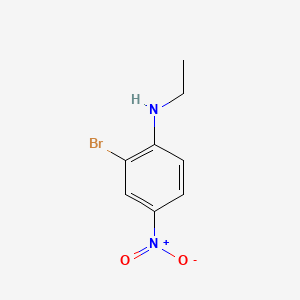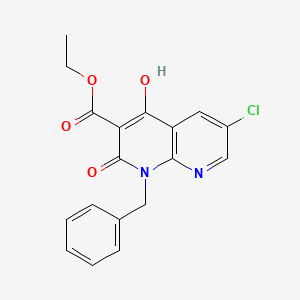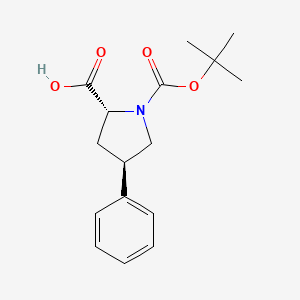
N-Octadecanoyl-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octadecanoyl-D-valine: is a compound belonging to the class of fatty acyls, specifically fatty amides. It is a derivative of D-valine, an essential amino acid, and octadecanoic acid (stearic acid), a long-chain saturated fatty acid. The compound has the molecular formula C23H45NO3 and a molecular weight of 383.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: N-Octadecanoyl-D-valine can be synthesized through the acylation of D-valine with octadecanoic acid.
Microbial Preparation: D-valine, a precursor for this compound, can be prepared through microbial processes.
Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Octadecanoyl-D-valine can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines under appropriate conditions.
Substitution: this compound can participate in substitution reactions, where functional groups on the valine or fatty acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: : N-Octadecanoyl-D-valine is used as a model compound in studies of lipid-protein interactions and membrane dynamics. Its amphiphilic nature makes it suitable for investigating the behavior of fatty acylated amino acids in various environments .
Biology: : In biological research, this compound is studied for its role in cellular signaling and metabolism. It is also used in the development of lipid-based drug delivery systems due to its ability to interact with cell membranes .
Medicine: Its derivatives are explored for their antimicrobial and anticancer properties .
Industry: : this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of cosmetics and personal care products due to its emollient properties .
Mechanism of Action
The mechanism of action of N-Octadecanoyl-D-valine involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and function. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
N-Stearoyl-D-erythro-sphingosine (C18 Ceramide): Similar in structure, but with a sphingosine backbone instead of valine.
N-Octadecanoyl-L-valine: The L-isomer of N-Octadecanoyl-D-valine, differing in the chirality of the valine moiety.
N-Octadecanoyl-glycine: A simpler analog with glycine instead of valine.
Uniqueness: : this compound is unique due to its specific combination of a long-chain fatty acid and D-valine. This structure imparts distinct physicochemical properties, such as higher hydrophobicity and specific interactions with proteins and membranes, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
14379-33-0 |
|---|---|
Molecular Formula |
C23H45NO3 |
Molecular Weight |
383.617 |
IUPAC Name |
(2R)-3-methyl-2-(octadecanoylamino)butanoic acid |
InChI |
InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m1/s1 |
InChI Key |
SIPMISGYHBUSIB-JOCHJYFZSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Synonyms |
N-Octadecanoyl-D-valine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B599904.png)
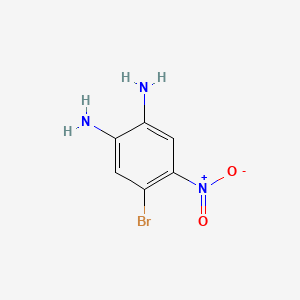
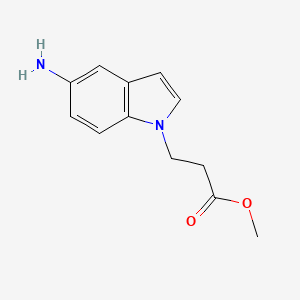
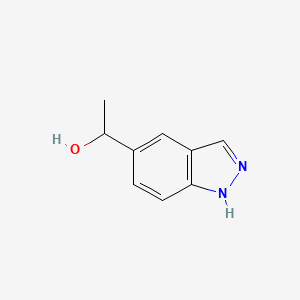
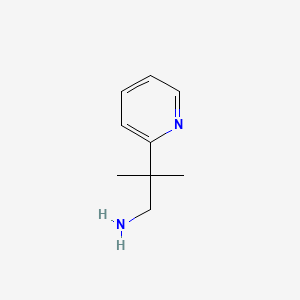
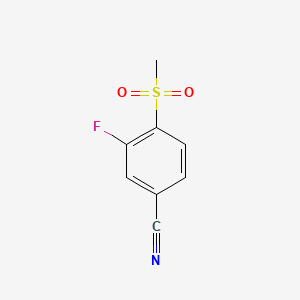
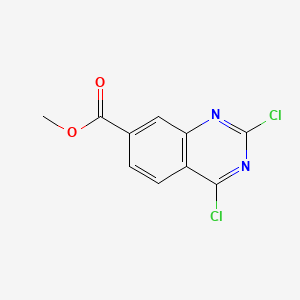
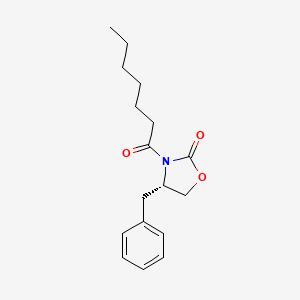
![1,4-Benzenedicarboxylic acid,bis[2-(ethenylox)ethyl]ester](/img/structure/B599921.png)
![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)
